molecular formula C5H12NOP B3170705 4-Methyl-1,4-azaphosphinane 4-oxide CAS No. 945460-43-5

4-Methyl-1,4-azaphosphinane 4-oxide

Cat. No.: B3170705
CAS No.: 945460-43-5
M. Wt: 133.13
InChI Key: UHFYKYIWDOJNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4-azaphosphinane 4-oxide is an organic compound with the molecular formula C5H12NOP. It is a member of the azaphosphinane family, characterized by the presence of a phosphorus atom within a six-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1-benzyl-4-methyl-1,4-azaphosphinane with oxidizing agents. One common method includes the use of ammonium formate and palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in an inert atmosphere with anhydrous methanol as the solvent. The mixture is refluxed for about 2 hours, followed by purification through silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent azaphosphinane .

Scientific Research Applications

4-Methyl-1,4-azaphosphinane 4-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with active sites in enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,4-azaphosphinane 4-oxide is unique due to its specific ring structure and the presence of both a methyl group and an oxide group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methyl-1,4λ5-azaphosphinane 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NOP/c1-8(7)4-2-6-3-5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFYKYIWDOJNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945460-43-5
Record name 4-methyl-1,4lambda5-azaphosphinan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,4-azaphosphinane 4-oxide
Reactant of Route 2
4-Methyl-1,4-azaphosphinane 4-oxide
Reactant of Route 3
4-Methyl-1,4-azaphosphinane 4-oxide
Reactant of Route 4
4-Methyl-1,4-azaphosphinane 4-oxide
Reactant of Route 5
4-Methyl-1,4-azaphosphinane 4-oxide
Reactant of Route 6
4-Methyl-1,4-azaphosphinane 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.